

physical and chemical properties of 3-hydroxy-1H-indazole-5-carboxylic acid

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Compound of Interest

Compound Name: 3-hydroxy-1H-indazole-5-carboxylic acid

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An In-depth Technical Guide to 3-Hydroxy-1H-Indazole-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-hydroxy-1H-indazole-5-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates information from closely related analogues to provide a predictive assessment of its characteristics.

Chemical Identity and Physical Properties

3-Hydroxy-1H-indazole-5-carboxylic acid, with the CAS number 787580-93-2, is a derivative of the indazole bicyclic system.[1] The indazole core is a significant scaffold in the development of therapeutic agents due to its diverse biological activities.[2] A crucial aspect of 3-hydroxyindazoles is their existence in a tautomeric equilibrium with the corresponding indazol-3(2H)-one form.[3][4] This keto-enol tautomerism significantly influences the compound's physical and chemical properties, as well as its interactions with biological targets.[5]

Table 1: General and Physical Properties of **3-Hydroxy-1H-Indazole-5-Carboxylic Acid** and Related Analogues

Property	Value for 3-Hydroxy-1H-Indazole-5-Carboxylic Acid	Value for Related Analogues
Molecular Formula	C ₈ H ₆ N ₂ O ₃ [1]	C ₈ H ₆ N ₂ O ₂ (1H-Indazole-3-carboxylic acid)[6]
Molecular Weight	178.14 g/mol [1][3]	162.15 g/mol (1H-Indazole-3-carboxylic acid)[6]
CAS Number	787580-93-2[1]	4498-67-3 (1H-Indazole-3-carboxylic acid)[6]
Appearance	Not specified (likely off-white to yellow powder)	Off-white to yellow crystalline powder (1H-Indazole-3-carboxylic acid)[6]
Melting Point	Data not available	262-271 °C (1H-Indazole-3-carboxylic acid)[6]
Boiling Point	Data not available	Predicted: 443.7±18.0 °C (1H-Indazole-3-carboxylic acid)[7]
Solubility	Data not available	Slightly soluble in DMSO and Methanol (1H-Indazole-3-carboxylic acid)[7]
pKa	Data not available	Predicted: 3.03±0.10 (1H-Indazole-3-carboxylic acid)[7]
Storage Conditions	2-8°C, protect from light[3]	Store at 0-8°C (1H-Indazole-3-carboxylic acid)[6]

Chemical Properties and Reactivity

The chemical behavior of **3-hydroxy-1H-indazole-5-carboxylic acid** is dictated by its three key functional groups: the indazole ring, the hydroxyl group, and the carboxylic acid moiety. The indazole ring system is aromatic and can undergo electrophilic substitution reactions. The hydroxyl group at the 3-position is acidic and can be deprotonated or participate in hydrogen bonding. The carboxylic acid at the 5-position is also acidic and can be converted to esters, amides, or other derivatives.[8]

Tautomerism

As mentioned, **3-hydroxy-1H-indazole-5-carboxylic acid** exists in equilibrium with its keto tautomer, 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid.[3] The position of this equilibrium can be influenced by the solvent, pH, and temperature.[5] The 1H-indazole tautomer is generally the more thermodynamically stable form for indazole itself.[4][5]

Figure 1: Keto-enol tautomerism of **3-hydroxy-1H-indazole-5-carboxylic acid**.

Spectral Data (Predicted)

While specific spectral data for **3-hydroxy-1H-indazole-5-carboxylic acid** is not readily available, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

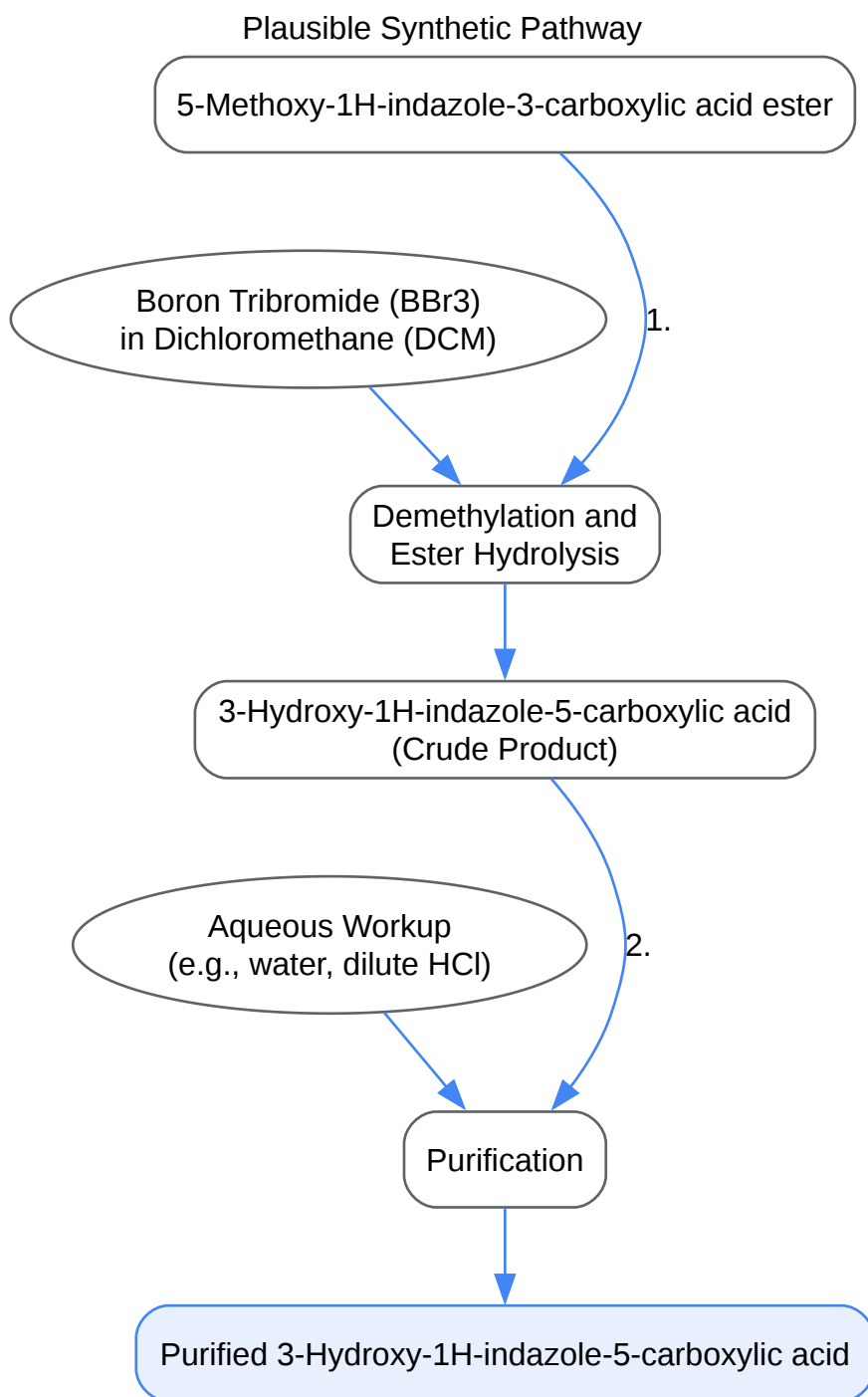
Table 2: Predicted Spectral Characteristics

Technique	Predicted Features
^1H NMR	- Aromatic protons on the benzene ring (multiple signals in the 7.0-8.5 ppm range).[9][10] - A broad singlet for the carboxylic acid proton (>10 ppm).[9] - A broad singlet for the N-H proton of the indazole ring (around 13 ppm in DMSO- d_6). [9] - A signal for the hydroxyl proton, which may be broad and its position dependent on solvent and concentration.
^{13}C NMR	- Signals for the aromatic carbons in the 110-150 ppm range. - A signal for the carboxylic acid carbonyl carbon around 165-175 ppm. - A signal for the C3 carbon bearing the hydroxyl group, with its chemical shift influenced by the tautomeric equilibrium.
IR Spectroscopy	- A very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm^{-1} . [11][12] - A strong C=O stretching band for the carboxylic acid around 1700 cm^{-1} . [11][12] - O-H stretching for the phenolic hydroxyl group around 3200-3600 cm^{-1} . - C=C and C=N stretching bands for the aromatic system in the 1450-1620 cm^{-1} region.
Mass Spectrometry	- A molecular ion peak (M^+) corresponding to the molecular weight of 178.14. - Fragmentation patterns may include the loss of H_2O , CO, and CO_2 . [13]

Experimental Protocols

Plausible Synthesis Protocol

A specific synthesis protocol for **3-hydroxy-1H-indazole-5-carboxylic acid** is not detailed in the available literature. However, a plausible route can be adapted from the synthesis of similar compounds, such as the demethylation of a methoxy precursor.



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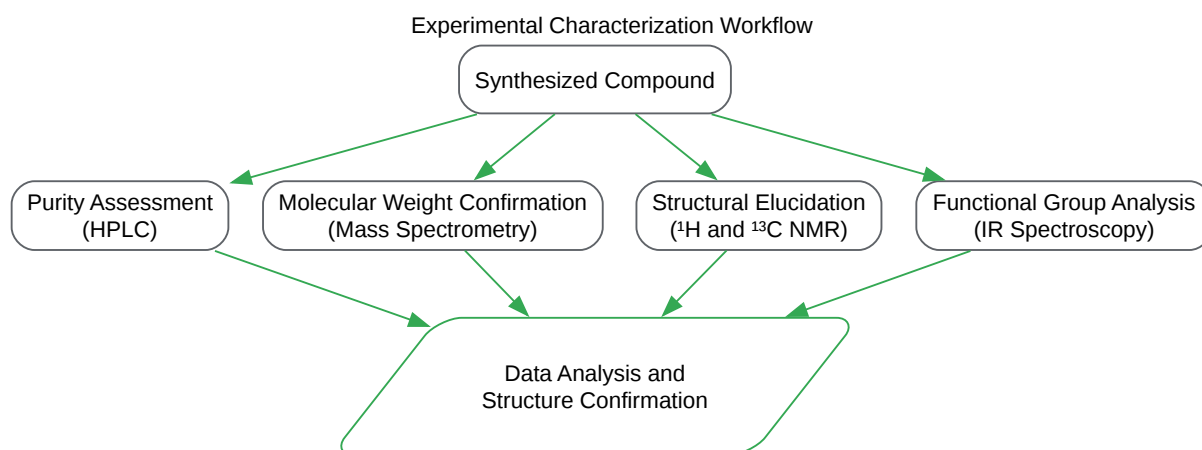
Figure 2: A plausible synthetic pathway for **3-hydroxy-1H-indazole-5-carboxylic acid**.

Methodology:

- Starting Material: 5-Methoxy-1H-indazole-3-carboxylic acid methyl (or ethyl) ester.

- Demethylation and Hydrolysis:
 - Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
 - Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 2-3 equivalents) to the cooled solution.
 - Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup:
 - Carefully quench the reaction by the slow addition of water or methanol at 0 °C.
 - Acidify the aqueous layer with dilute HCl to precipitate the product.
 - Collect the solid product by filtration, wash with cold water, and dry under vacuum.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Workflow



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Figure 3: A typical experimental workflow for the characterization of the synthesized compound.

Methodology:

- **High-Performance Liquid Chromatography (HPLC):** To determine the purity of the synthesized compound. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common method.
- **Mass Spectrometry (MS):** To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this class of compounds.[9]
- **Infrared (IR) Spectroscopy:** To identify the key functional groups present in the molecule, such as O-H, C=O, and the aromatic system.[12]

Biological and Pharmaceutical Relevance

Indazole derivatives are a well-established class of compounds with a broad spectrum of biological activities.[2] They have been investigated for their potential as:

- Anti-cancer agents: Some indazole-containing drugs are approved for cancer therapy.[5]
- Anti-inflammatory agents: The indazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[5]
- Synthetic Cannabinoids: Indazole-3-carboxamides are a prominent class of synthetic cannabinoid receptor agonists. The hydroxylation of the indazole core is a known metabolic pathway for these compounds.[15]
- Serotonin Receptor Antagonists: Certain indazole derivatives are potent 5-HT₃ receptor antagonists used to manage chemotherapy-induced nausea and vomiting.[9]

The introduction of a hydroxyl group and a carboxylic acid moiety to the indazole scaffold, as in **3-hydroxy-1H-indazole-5-carboxylic acid**, can significantly modulate its pharmacokinetic and pharmacodynamic properties. These functional groups can serve as handles for further chemical modification or as key interaction points with biological targets.[6]

Conclusion

3-Hydroxy-1H-indazole-5-carboxylic acid is a fascinating molecule with significant potential in medicinal chemistry. Its key features include the versatile indazole core, the presence of reactive hydroxyl and carboxylic acid functional groups, and its existence in a tautomeric equilibrium. While experimental data for this specific compound is limited, this guide provides a solid foundation for researchers by presenting its known attributes and offering predictive insights into its properties and behavior based on the well-studied chemistry of related indazole derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

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